trans-3,4-Dimethyl-2-pentene
Overview
Description
trans-3,4-Dimethyl-2-pentene: is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C7H14 , and it is a colorless liquid at room temperature . The compound is also known by its IUPAC name, (E)-3,4-dimethyl-2-pentene .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method for synthesizing trans-3,4-dimethyl-2-pentene involves the dehydration of 3,4-dimethyl-2-pentanol using an acid catalyst such as sulfuric acid or phosphoric acid.
Alkylation of Alkenes: Another method involves the alkylation of 2-pentene with methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 3,4-dimethyl-2-pentyne. This process uses a metal catalyst such as palladium on carbon (Pd/C) under controlled hydrogen pressure to selectively reduce the triple bond to a double bond, yielding the desired alkene .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3,4-Dimethyl-2-pentene can undergo oxidation reactions to form epoxides or diols.
Hydrogenation: The compound can be hydrogenated to form 3,4-dimethylpentane using a metal catalyst such as palladium or platinum.
Halogenation: Reaction with halogens like bromine or chlorine leads to the formation of vicinal dihalides.
Common Reagents and Conditions:
Oxidation: meta-chloroperoxybenzoic acid (mCPBA) in an inert solvent like dichloromethane.
Hydrogenation: Palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Halogenation: Bromine (Br2) or chlorine (Cl2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Major Products:
Epoxides and Diols: From oxidation reactions.
3,4-Dimethylpentane: From hydrogenation reactions.
Vicinal Dihalides: From halogenation reactions.
Scientific Research Applications
Chemistry: trans-3,4-Dimethyl-2-pentene is used as a starting material in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of various organic compounds .
Biology and Medicine: While specific biological applications of this compound are limited, its derivatives and related compounds are studied for their potential biological activities. For example, epoxides derived from this compound may be investigated for their enzyme inhibition properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a monomer in polymerization reactions. Its ability to undergo various chemical transformations makes it a versatile compound in industrial chemistry .
Mechanism of Action
The mechanism of action of trans-3,4-dimethyl-2-pentene in chemical reactions typically involves the interaction of its double bond with electrophilic or nucleophilic reagents. For example, in oxidation reactions, the electrophilic oxygen atom of mCPBA reacts with the nucleophilic carbon-carbon double bond, forming an epoxide through a concerted reaction mechanism . In halogenation reactions, the double bond reacts with halogen molecules to form a cyclic halonium ion intermediate, which is then attacked by a halide ion to form the vicinal dihalide .
Comparison with Similar Compounds
cis-3,4-Dimethyl-2-pentene: The cis isomer of trans-3,4-dimethyl-2-pentene, differing in the spatial arrangement of the methyl groups around the double bond.
3,4-Dimethyl-1-pentene: An isomer with the double bond at a different position in the carbon chain.
3,4-Dimethyl-2-pentyne: The alkyne analog with a triple bond instead of a double bond.
Uniqueness: this compound is unique due to its specific geometric configuration, which affects its reactivity and the types of products formed in chemical reactions. The trans configuration results in different steric and electronic properties compared to its cis isomer, influencing its behavior in various chemical processes .
Properties
IUPAC Name |
(E)-3,4-dimethylpent-2-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-5-7(4)6(2)3/h5-6H,1-4H3/b7-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBWEVVDSRKEIK-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879003 | |
Record name | 2-PENTENE, 3,4-DIMETHYL-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4914-91-4, 4914-92-5, 24910-63-2 | |
Record name | (Z)-3,4-Dimethyl-2-pentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004914914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentene, 3,4-dimethyl-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004914925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethylpent-2-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024910632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-3,4-Dimethyl-2-pentene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-PENTENE, 3,4-DIMETHYL-, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethylpent-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-3,4-Dimethyl-2-pentene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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